molecular formula C23H23N5O5S2 B2836110 4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 873002-33-6

4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide

Numéro de catalogue: B2836110
Numéro CAS: 873002-33-6
Poids moléculaire: 513.59
Clé InChI: UTIPPKBCKRNZBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key mediator of nociception and neurogenic inflammation, often described as a "chemical nocisensor" activated by a variety of exogenous and endogenous irritants. This compound functions by potently blocking the channel, thereby inhibiting calcium influx and neuronal activation in response to TRPA1 agonists. Its primary research value lies in the pharmacological dissection of TRPA1's role in pain pathways, inflammatory processes, and respiratory conditions such as asthma and cough. Studies utilizing this antagonist have been instrumental in validating TRPA1 as a therapeutic target for a range of sensory disorders. The compound features a [1,2,4]triazolo[4,3-b]pyridazine core structure, which is associated with the development of high-affinity kinase inhibitors, suggesting its potential utility in exploring cross-talk between kinase signaling and ion channel regulation in disease models. This product is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. For detailed pharmacological data and structural information, researchers are directed to the supplier's analysis certificate and the primary literature, such as the patent detailing triazolopyridazine derivatives as TRPA1 modulators (https://patents.google.com/patent/WO2011149282A1/).

Propriétés

IUPAC Name

4-methoxy-N-[2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S2/c1-32-17-5-3-16(4-6-17)20(29)15-34-23-12-11-21-25-26-22(28(21)27-23)13-14-24-35(30,31)19-9-7-18(33-2)8-10-19/h3-12,24H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIPPKBCKRNZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves several steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 4-methoxybenzoyl chloride.

    Formation of Hydrazine Derivative: 4-methoxyaniline is reacted with hydrazine hydrate to form N-(4-methoxyphenyl)hydrazinecarbothioamide.

    Cyclization: The hydrazine derivative undergoes cyclization with 2-bromo-1-phenylethanone to form the triazolopyridazine core.

    Sulfonamide Formation: The triazolopyridazine intermediate is then reacted with benzenesulfonyl chloride to introduce the sulfonamide group.

    Final Product: The final product is obtained after purification and characterization using techniques such as IR, NMR, and elemental analysis.

Analyse Des Réactions Chimiques

4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: The compound serves as a model for studying the reactivity and properties of triazolopyridazine derivatives.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique chemical and physical properties.

Mécanisme D'action

The mechanism of action of 4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Compound A ’s triazolopyridazine core distinguishes it from other sulfonamide derivatives. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
Compound A [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxybenzenesulfonamide; 6-sulfanyl-2-(4-methoxyphenyl)-2-oxoethyl Sulfonamide, triazole, ketone, methoxy
N-[2-(6-((2-(Mesitylamino)-2-oxoethyl)thio)triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide (Compound B) [1,2,4]Triazolo[4,3-b]pyridazine 4-Methylbenzamide; 6-sulfanyl-2-(mesitylamino)-2-oxoethyl Benzamide, mesityl, ketone
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide (Compound C) [1,2,4]Triazolo[4,3-b]pyridazine Benzamide; 6-sulfanyl-2-(3,4-dimethoxyphenethylamino)-2-oxoethyl Benzamide, dimethoxy, amine, ketone
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (Compound D) Benzenesulfonamide 4-Methylbenzenesulfonamide; 4-(5-methyloxazol-3-yl)sulfamoyl Oxazole, sulfamoyl

Key Observations :

  • Triazolopyridazine vs. Benzenesulfonamide Cores: Compounds A, B, and C retain the triazolopyridazine scaffold, which is absent in Compound D.
  • Substituent Effects :
    • Methoxy Groups (Compound A) : The 4-methoxy groups may enhance solubility and metabolic stability compared to methyl (Compound B) or benzamide (Compound C) substituents.
    • Sulfanyl Linkers : All triazolopyridazine derivatives (A, B, C) feature sulfanyl groups, which improve conformational flexibility and redox activity .

Bioactivity and Pharmacokinetic Profiles

Table 2: Comparative Bioactivity and Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Key Bioactivities Target Proteins
A ~630 3.2 Hypothesized kinase inhibition, anti-inflammatory Kinases, COX-2
B ~610 3.8 Antimicrobial (reported in analogues) Bacterial enzymes
C ~640 2.9 Neuroprotective (in silico prediction) HDACs, neurotransmitter receptors
D ~390 2.1 Antimicrobial, anti-inflammatory Dihydropteroate synthase

Key Findings :

  • Kinase Inhibition (Compound A) : The triazolopyridazine core and methoxy groups may mimic ATP-binding motifs in kinases, a feature absent in simpler sulfonamides like Compound D .
  • Antimicrobial Activity : Compounds B and D show stronger antimicrobial profiles, likely due to sulfamoyl and oxazole groups disrupting folate synthesis .
Spectral Confirmation:
  • IR Spectroscopy : Absence of νC=O (~1660 cm⁻¹) in triazole-thiones confirms cyclization (vs. νC=S at ~1250 cm⁻¹) .
  • 1H-NMR : Methoxy protons in Compound A resonate at δ 3.8–4.0 ppm, distinct from methyl groups in Compound B (δ 2.3–2.5 ppm) .

Activité Biologique

4-Methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyridazine derivatives, which are noted for their diverse biological activities, including anticancer and antimicrobial properties. The unique combination of functional groups within its structure contributes to its reactivity and biological efficacy.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with 4-methoxyaniline and 4-methoxybenzoyl chloride.
  • Formation of Hydrazine Derivative : 4-Methoxyaniline is reacted with hydrazine hydrate to form N-(4-methoxyphenyl)hydrazinecarbothioamide.
  • Cyclization : The hydrazine derivative undergoes cyclization with 2-bromo-1-phenylethanone to form the triazolopyridazine core.
  • Sulfonamide Formation : The triazolopyridazine intermediate is then reacted with benzenesulfonyl chloride to introduce the sulfonamide group.

The final product is characterized using techniques such as IR, NMR, and elemental analysis .

Anticancer Properties

Research indicates that 4-methoxy-N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide exhibits promising anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly kinases and proteases that play critical roles in cellular signaling pathways .

Mechanism of Action :

  • Enzyme Inhibition : The compound inhibits key enzymes that regulate cell growth and apoptosis.
  • Pathway Modulation : It modulates various signaling pathways associated with cellular differentiation and survival.
  • Receptor Binding : It interacts with specific cell surface receptors, altering cellular responses.

Antimicrobial Activity

The compound also demonstrates moderate antimicrobial activity against various bacterial and fungal strains. In comparative studies, it has been evaluated alongside standard antibiotics and antifungals, showing efficacy in inhibiting microbial growth .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the triazolopyridazine class:

  • Antiparasitic Activity : A simplified derivative of this compound was tested against Toxocara canis, demonstrating significant antiparasitic effects with lower cytotoxicity compared to traditional anthelmintics like albendazole .
    CompoundConcentration (μM)Time to Immobilization (h)Cytotoxicity
    Albendazole5024High
    Simplified Derivative5048Low
  • Cytotoxicity Studies : In vitro studies on human cell lines revealed that while traditional compounds exhibit significant cytotoxicity, the new derivatives show a favorable selectivity index (SI ≥ 10), indicating their potential as safer therapeutic agents .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step processes, including cyclization of the triazolopyridazine core, sulfanylacetamide coupling, and sulfonamide formation. Key steps include:

  • Cyclization : Formation of the triazolopyridazine ring under reflux conditions using solvents like ethanol or dichloromethane, optimized by varying temperatures (60–100°C) and reaction times (3–24 hours) to maximize yield .
  • Sulfanyl Group Introduction : Thiol-ether coupling using sodium hydride as a base in dimethylformamide (DMF) at 0–5°C to prevent side reactions .
  • Sulfonamide Formation : Reacting the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine to ensure regioselectivity .
    Optimization : Adjusting solvent polarity (e.g., switching from THF to DMF for better solubility) and employing chromatography (HPLC or flash column) for purification improves purity (>95%) .

Basic: Which analytical techniques are essential for characterizing this compound?

Rigorous characterization requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy groups appearing as singlets (~δ 3.8 ppm) and sulfonamide protons as broad peaks (~δ 7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 545.18 g/mol) and detects impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and stability under storage conditions .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Methodological solutions include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cell-based assays) to distinguish artifacts .
  • Solvent Controls : Replace DMSO with PBS or cyclodextrin complexes to mitigate solvent-induced toxicity in cell studies .
  • Orthogonal Assays : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

Advanced: What strategies optimize the compound’s stability during long-term storage?

Degradation pathways (hydrolysis, oxidation) are influenced by:

  • Temperature : Store at –20°C in amber vials to prevent light-induced decomposition of the triazolopyridazine core .
  • Humidity Control : Use desiccants (silica gel) to avoid sulfonamide hydrolysis, confirmed by TLC monitoring .
  • Lyophilization : Lyophilize in phosphate buffer (pH 7.4) to enhance shelf life (>12 months) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Focus on modifying functional groups to enhance potency or reduce toxicity:

  • Methoxy Substitutions : Replace 4-methoxy groups with ethoxy or halogen atoms to alter lipophilicity (logP) and membrane permeability .
  • Sulfonamide Variants : Introduce methyl or trifluoromethyl groups to the benzene ring to improve target binding (e.g., Ki values against kinases) .
  • Triazolopyridazine Core : Replace sulfur with oxygen in the sulfanylacetamide moiety to assess impact on enzymatic inhibition .
    Synthesis : Parallel combinatorial chemistry (e.g., Ugi reactions) enables rapid generation of analogs .

Advanced: What enzymatic assays are suitable for studying its mechanism of action?

Prioritize assays aligned with hypothesized targets (e.g., kinases, proteases):

  • Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption in recombinant kinases (e.g., PKCα, EGFR) at 10 µM compound concentration .
  • Protease Activity : Fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) quantify inhibition of trypsin-like proteases .
  • CYP450 Interactions : Microsomal stability assays (human liver microsomes) predict metabolic liabilities .

Advanced: How to address low solubility in aqueous buffers during in vitro studies?

Employ solubilization strategies:

  • Co-Solvents : Use ≤0.1% DMSO or β-cyclodextrin inclusion complexes to maintain bioactivity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance cellular uptake .
  • pH Adjustment : Dissolve in PBS (pH 8.0) to exploit sulfonamide ionization .

Advanced: What computational methods predict binding modes with biological targets?

Combine:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (PDB: 1ATP) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with inhibitory potency .

Advanced: How to mitigate off-target effects in animal models?

  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS to adjust dosing schedules .
  • CRISPR-Cas9 Knockout : Validate target specificity using cell lines with gene deletions .
  • Dual-Luciferase Assays : Differentiate on-target vs. bystander effects in reporter systems .

Advanced: What are the key considerations for scaling up synthesis?

  • Flow Chemistry : Continuous flow reactors reduce reaction times (from 24 h to 2 h) and improve yield consistency (>80%) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize impurities .

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